3-[(Dimethylamino)methyl]-2-hexanone is an organic compound known for its utility in various chemical syntheses and applications. It is characterized by the presence of a dimethylamino group and a ketone functional group, making it a versatile intermediate in organic chemistry. This compound is also recognized for its role in the pharmaceutical industry, particularly as an impurity in Tetrabenazine, a medication used to treat movement disorders such as Huntington’s disease.
3-[(Dimethylamino)methyl]-2-hexanone is classified under ketones and amines. Its molecular formula is C10H19N0, and it has a molecular weight of approximately 171.27 g/mol. The compound can be found in various chemical databases and is available for purchase from chemical suppliers.
The synthesis of 3-[(Dimethylamino)methyl]-2-hexanone has been optimized through various methods to improve yield and purity. A notable synthetic route involves the reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound, utilizing a copper-triphenylphosphine hydride complex as a catalyst. This method yields an intermediate compound that subsequently reacts with N,N-dimethyl methylene ammonium iodide in the presence of a Lewis acid catalyst to produce the desired ketone.
The compound's InChI identifier is InChI=1S/C10H19N0/c1-10(2)8(6)4-5-9(11)7/h8H,4-7H2,1-3H3
, which provides insight into its chemical structure and properties.
3-[(Dimethylamino)methyl]-2-hexanone participates in several types of chemical reactions:
The reactions typically involve:
These reactions are crucial for synthesizing more complex organic molecules from 3-[(Dimethylamino)methyl]-2-hexanone .
The mechanism of action for 3-[(Dimethylamino)methyl]-2-hexanone primarily involves its reactivity due to the ketone functional group:
This versatility makes it an important intermediate in organic synthesis and medicinal chemistry .
The compound's stability under normal conditions makes it suitable for storage and handling in laboratory settings.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1